![molecular formula C10H8F3N B3019115 2-[3-(Trifluoromethyl)phenyl]propanenitrile CAS No. 175225-48-6](/img/structure/B3019115.png)

2-[3-(Trifluoromethyl)phenyl]propanenitrile

Vue d'ensemble

Description

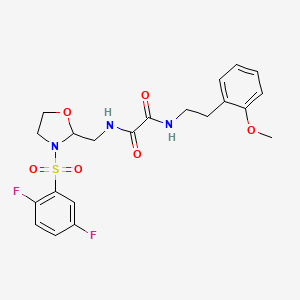

2-[3-(Trifluoromethyl)phenyl]propanenitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further linked to a propanenitrile moiety. This structure is of interest due to the presence of the trifluoromethyl group, which can significantly alter the chemical and physical properties of the compound, making it a valuable entity in various chemical reactions and potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 2-[3-(Trifluoromethyl)phenyl]propanenitrile has been explored in several studies. For instance, a novel method for synthesizing 1-[3-(trifluoromethyl)phenyl]-2-propanone, which shares a similar structural motif, was developed using diazotization and Meerwein arylation reactions, achieving a high yield of 90% under optimized conditions . Additionally, the synthesis of 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine involved the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride, followed by nitro group reduction .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethylphenyl group has been determined using various techniques, including X-ray crystallography. For example, the structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was elucidated, revealing significant differences in Rh-P bond lengths due to the trans influence of adjacent oxygen atoms . Similarly, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was compared using Hartree-Fock and density functional theory, highlighting the influence of the trifluoromethyl groups on the compound's geometry .

Chemical Reactions Analysis

The trifluoromethylphenyl group can participate in various chemical reactions, enhancing the reactivity and selectivity of the compounds. For instance, 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine underwent Michael 1,4-addition to acrylic acid, leading to N-mono- or N,N-dicarboxyethyl derivatives depending on the reactant ratio . The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile reacted with sugar azide via a click reaction to form a triazole ring, demonstrating the potential for bioconjugation .

Physical and Chemical Properties Analysis

The presence of the trifluoromethyl group imparts unique physical and chemical properties to the compounds. For example, the protolytic equilibria of 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine in aqueous solutions were studied, showing that only the aliphatic amino group can be protonated, while the aromatic amino group remains unprotonated even in strong acid . The stability constants of metal complexes with these ligands were also determined, indicating increased stability and selectivity towards Cu2+ ions with an increase in N-carboxyethyl groups .

Applications De Recherche Scientifique

Synthesis and Characterization in Chemistry

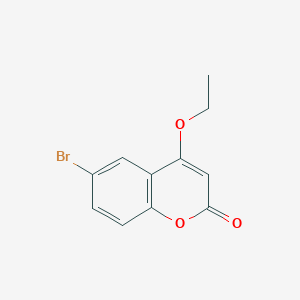

2-[3-(Trifluoromethyl)phenyl]propanenitrile and its derivatives play a crucial role in chemical synthesis and characterization. For instance, studies have focused on the structural analysis of related compounds through X-ray diffraction and spectral analysis, highlighting their importance in crystallography and molecular structure determination (Sharma et al., 2014). Similarly, research on silylnitrilium ions, involving trifluoromethyl-substituted phenyl groups, has provided insights into their characteristics through NMR, IR spectroscopy, and conductivity measurements (Bahr & Boudjouk, 1993).

Materials Science and Polymer Research

In materials science, the compound and its related derivatives have been used in developing novel materials with specific properties. For example, the synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides involve multifluoromethyl-substituted aromatic diamines, showcasing the compound's relevance in creating advanced polymers with desirable physical properties (Tao et al., 2009).

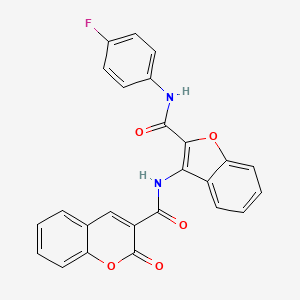

Catalysis and Organic Synthesis

The compound plays a role in catalysis and the synthesis of organic compounds. Research into nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands demonstrates its use in creating efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).

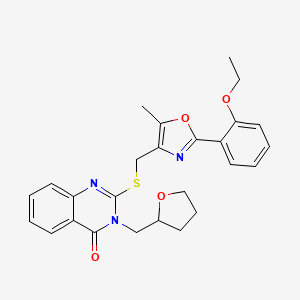

Environmental and Electrochemical Applications

The degradation of similar compounds in aqueous solutions using micro-electrolysis systems highlights its environmental significance, particularly in pollution remediation and treatment processes (Lai et al., 2013). Additionally, the development of copper-selective poly(vinyl) chloride membrane electrodes using related chemical structures underscores the importance of these compounds in electrochemical sensor applications (Kopylovich et al., 2011).

Biomedical Research

In the biomedical field, the compound and its derivatives have been explored for their potential in drug delivery and therapeutic applications. For instance, the study on tuning the hydrophobicity of a mitochondria-targeted nitric oxide photodonor involves the use of this compound, highlighting its potential in targeted drug delivery systems (Sodano et al., 2018).

Battery Technology

The compound's derivatives have also found applications in battery technology. For example, research on ternary mixtures of nitrile-functionalized glyme, non-flammable hydrofluoroether, and fluoroethylene carbonate as safe electrolytes for lithium-ion batteries indicates the relevance of these compounds in developing advanced battery technologies (Liu et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMKYZFNRRHYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]propanenitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)

![N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B3019054.png)